molecular formula C16H21N5O2 B12164253 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B12164253
M. Wt: 315.37 g/mol
InChI Key: OBCSWCWAZVCNFM-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a benzamide derivative through a series of reactions involving protection and deprotection steps, as well as the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors through hydrogen bonding and electrostatic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2H-tetrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but lacks the isopropyl group.

    4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.

Uniqueness

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both the isopropyl group and the tetrahydrofuran-2-ylmethyl group. These functional groups can influence the compound’s biological activity and its ability to interact with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C16H21N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,17,22)

InChI Key

OBCSWCWAZVCNFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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